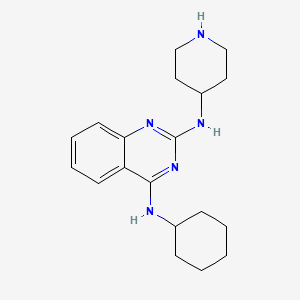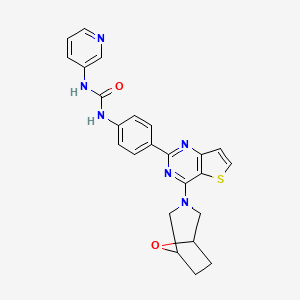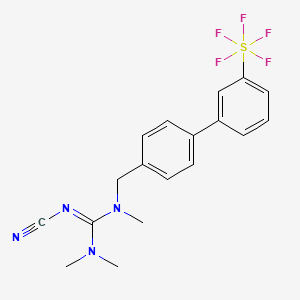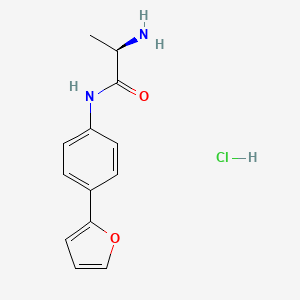
TAAR1 agonist 1 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAAR1 agonist 1 (hydrochloride) is a compound that targets the trace amine-associated receptor 1 (TAAR1), a member of the G-protein coupled receptor (GPCR) family. TAAR1 is widely distributed in the brain and gastrointestinal system and plays a role in various neuronal processes. This compound has shown promise in treating neuropsychiatric disorders such as schizophrenia, depression, and drug addiction .
Vorbereitungsmethoden
The synthesis of TAAR1 agonist 1 (hydrochloride) involves several steps, including the formation of key intermediates and the final coupling reactionIndustrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
TAAR1 agonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
TAAR1 agonist 1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study the binding interactions and structural dynamics of GPCRs.
Biology: It helps in understanding the role of TAAR1 in neuronal processes and its impact on behavior.
Medicine: It shows potential as a therapeutic agent for treating neuropsychiatric disorders, including schizophrenia and depression.
Industry: It is used in the development of new drugs targeting TAAR1 and related receptors.
Wirkmechanismus
The mechanism of action of TAAR1 agonist 1 (hydrochloride) involves binding to the TAAR1 receptor, which activates intracellular signaling pathways. This activation leads to the modulation of neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound’s effects are mediated through G-protein activation, leading to changes in cyclic AMP (cAMP) levels and subsequent cellular responses .
Vergleich Mit ähnlichen Verbindungen
TAAR1 agonist 1 (hydrochloride) can be compared with other TAAR1 agonists such as ulotaront, ralmitaront, and amphetamine. These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and therapeutic applications. TAAR1 agonist 1 (hydrochloride) is unique in its specific binding interactions and its potential for treating a broader range of neuropsychiatric disorders .
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[4-(furan-2-yl)phenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-9(14)13(16)15-11-6-4-10(5-7-11)12-3-2-8-17-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |
InChI-Schlüssel |
UESNWTLCPYNWRY-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
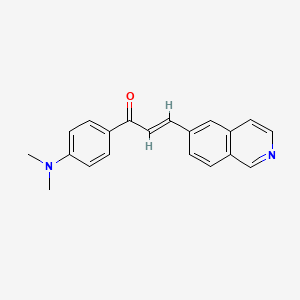
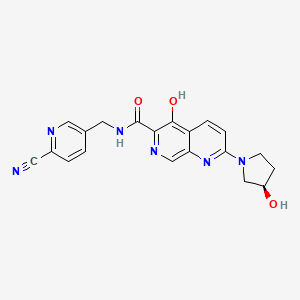
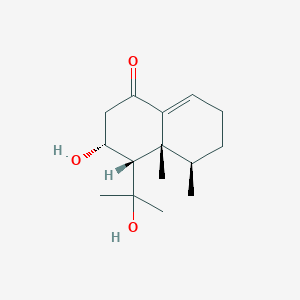
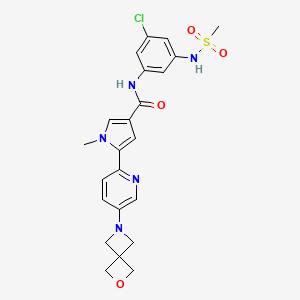
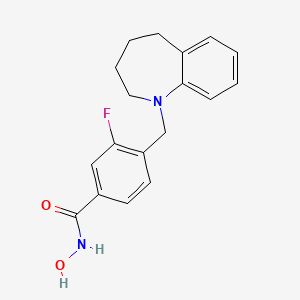
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
